molecular formula C18H19N3O5S B2713052 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-73-2

3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2713052
CAS No.: 851979-73-2
M. Wt: 389.43
InChI Key: YPZAWKBGXANEKV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound characterized by its complex structure, which includes a trimethoxyphenyl group and a benzothiazole moiety

Biochemical Analysis

Biochemical Properties

The TMP group, to which 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide belongs, is known to interact with various enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

While specific cellular effects of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide are not yet fully characterized, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Molecular Mechanism

The molecular mechanism of action of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is not fully understood. Tmp group compounds have been found to inhibit various enzymes and proteins, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The dosage effects of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide in animal models are not yet fully characterized. A related compound, 3,4′,5-Trimethoxy-trans-stilbene, has been shown to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice when administered orally at 10 mg kg −1 day −1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps:

    Formation of 3,4,5-Trimethoxybenzohydrazide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions.

    Synthesis of 6-Methoxy-1,3-benzothiazole: This intermediate is often synthesized by cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.

    Coupling Reaction: The final step involves coupling 3,4,5-trimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Halogenated or sulfonated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets. Additionally, it exhibits antimicrobial activities against various bacterial and fungal strains.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the benzothiazole moiety but shares the trimethoxyphenyl group.

    6-Methoxy-1,3-benzothiazole: Contains the benzothiazole moiety but lacks the trimethoxyphenyl group.

    3,4,5-Trimethoxybenzoic Acid: A simpler structure with only the trimethoxyphenyl group.

Uniqueness

3,4,5-Trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of the trimethoxyphenyl and benzothiazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-23-11-5-6-12-15(9-11)27-18(19-12)21-20-17(22)10-7-13(24-2)16(26-4)14(8-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZAWKBGXANEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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